[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
CAS No.: 58442-58-3
Cat. No.: VC15921041
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58442-58-3 |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | 2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
| Standard InChI | InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2 |
| Standard InChI Key | LXIAHMIGYHDRHV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a 1-benzyl-4,5,6,7-tetrahydro-1H-indazole moiety, where the indazole ring is partially saturated, reducing aromaticity and enhancing conformational flexibility. The acetonitrile group is attached via an ether linkage at the 3-position of the indazole, introducing polarity and potential hydrogen-bonding capacity. Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O |
| Molecular Weight | 267.33 g/mol |
| CAS Registry Number | 58442-58-3 |
| IUPAC Name | 2-[(1-Benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
The tetrahydroindazole core contributes to the compound’s lipophilicity, while the acetonitrile group enhances solubility in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile likely involves multi-step reactions, as inferred from analogous indazole derivatives :
-
Indazole Core Formation:
-
Etherification:
-
Introduction of the acetonitrile group via nucleophilic substitution or Mitsunobu reaction.
-
A plausible pathway involves reacting the indazole-3-ol intermediate with chloroacetonitrile in the presence of a base like potassium carbonate.
-
Side Reactions and Byproducts
During synthesis, competing reactions may lead to:
-
Deformylation: Cleavage of the acetonitrile group, yielding unsubstituted indazole derivatives.
-
Oxidation: Conversion of dihydroindazole intermediates to fully aromatic indazoles under aerobic conditions .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 3′-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid | Biphenyl-pyrazole hybrid | Carboxylic acid functionality |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Quinazolinone-indole hybrid | Larger aromatic system |
While the above compounds share hybrid architectures, [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile distinguishes itself through its nitrile group and partial saturation, which may confer unique pharmacokinetic profiles .
Challenges and Future Directions
-
Synthetic Optimization: Improving yields by mitigating side reactions (e.g., using inert atmospheres to prevent oxidation) .
-
Biological Screening: Prioritizing assays against inflammatory mediators (COX-2, TNF-α) and cancer cell lines (MCF-7, A549).
-
Solubility Enhancement: Exploring salt formation or prodrug strategies to improve aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume